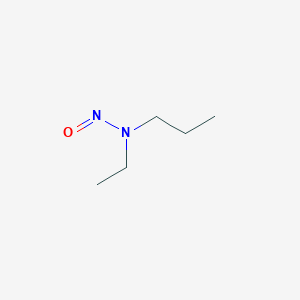
Methyl 2-mercaptopropionate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 2-mercaptopropionate and related compounds involves various chemical methods. For example, derivatives of 2-alkyl-2-mercaptopropionic acid were synthesized based on substituted 3-cyanopyridin-2(1H)-thiones, demonstrating the adaptability and diversity in the synthetic approaches for compounds related to methyl 2-mercaptopropionate (Zav’alova et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, such as determining crystal structures, is crucial for understanding the physical and chemical behavior of a compound. For instance, the crystal structure of methyl,2-mercaptopyrimidinatomercury(II) was determined, providing insight into bond lengths, angles, and interactions critical for understanding the molecular structure of related compounds (Chieh, 1978).
Chemical Reactions and Properties
Chemical reactions involving methyl 2-mercaptopropionate highlight its reactivity and interaction with various chemicals. The polarographic behavior of methyl-3-mercaptopropionate, for instance, has been studied, showing its diffusion-controlled irreversible electrode process and the influence of pH on its half-wave potentials, which is crucial for understanding its electrochemical properties (Saxena & Bhatia, 1973).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are essential for the practical handling and application of methyl 2-mercaptopropionate. However, detailed studies specifically addressing these properties of methyl 2-mercaptopropionate were not found in the available literature, indicating a gap in the research that future studies could address.
Chemical Properties Analysis
The chemical properties of methyl 2-mercaptopropionate, including its stability, reactivity, and interaction with other chemical substances, are of significant interest. Research on similar mercapto acids and their derivatives provides insights into the effects of methyl side groups on the chemical properties of these compounds, such as fluorescence, size distribution, and solution stability, which could be analogous to the properties of methyl 2-mercaptopropionate (Ma et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Methyl 2-mercaptopropionate is used in the synthesis of complex organic compounds. For example, derivatives of 2-alkyl-2-mercaptopropionic acid were synthesized for their potential applications in chemical reactions, showcasing the versatility of methyl 2-mercaptopropionate in facilitating complex synthesis processes (Zav’alova, Zubarev, & Litvinov, 2007).
Detection and Sensing
In the detection of environmental and agricultural contaminants, methyl 2-mercaptopropionate-stabilized quantum dots have been employed as sensitive fluorescence probes. This application underscores its utility in developing novel methods for detecting hazardous substances, such as parathion-methyl, in environmental samples with high sensitivity and specificity (Yan et al., 2015).
Environmental Science
The compound has been integrated into materials aimed at environmental remediation, such as the removal of heavy metals from water. A study demonstrated the incorporation of 2-mercaptopropionic acid into hydrous zirconium oxide, creating a composite effective in eliminating lead (Pb(II)) from aqueous environments, highlighting its potential in addressing pollution and enhancing water treatment technologies (Rahman et al., 2020).
Material Science
In material science, methyl 2-mercaptopropionate has been utilized in the functionalization of nanoparticles, demonstrating its role in tailoring the surface properties of materials for specific applications. This includes the preparation of quantum dots with enhanced stability and luminescence, which are crucial for applications in optoelectronics and bioimaging (Acar et al., 2009).
Safety And Hazards
“Methyl 2-mercaptopropionate” is considered hazardous. It is flammable and toxic if swallowed or inhaled. It is harmful in contact with skin and very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, to avoid release to the environment, and to wear protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 2-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWKNPMDQONHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866371 | |
| Record name | Methyl 2-mercaptopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-mercaptopropionate | |
CAS RN |
53907-46-3 | |
| Record name | Propanoic acid, 2-mercapto-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53907-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-mercaptopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IZE8ZJA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)






![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)



![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)